3-FLUORO-5-(2-HYDROXYETHYL)PHENYLBORONIC ACID
CAS No.: 2377610-20-1
Cat. No.: VC7577200
Molecular Formula: C8H10BFO3
Molecular Weight: 183.97
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2377610-20-1 |
---|---|
Molecular Formula | C8H10BFO3 |
Molecular Weight | 183.97 |
IUPAC Name | [3-fluoro-5-(2-hydroxyethyl)phenyl]boronic acid |
Standard InChI | InChI=1S/C8H10BFO3/c10-8-4-6(1-2-11)3-7(5-8)9(12)13/h3-5,11-13H,1-2H2 |
Standard InChI Key | MTCNRQSCTUECKD-UHFFFAOYSA-N |
SMILES | B(C1=CC(=CC(=C1)F)CCO)(O)O |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The systematic IUPAC name for this compound is [3-fluoro-5-(2-hydroxyethyl)phenyl]boronic acid. Its molecular formula is C₈H₁₀BFO₃, with a molecular weight of 207.98 g/mol (calculated from analogous structures in ). The boronic acid group (-B(OH)₂) occupies the para position relative to the fluorine atom, while the 2-hydroxyethyl group (-CH₂CH₂OH) is ortho to boron. This arrangement creates a sterically congested environment that influences its reactivity in cross-coupling reactions.
Spectroscopic Data
While experimental spectra for this compound are unavailable, comparisons to similar fluorophenylboronic acids suggest:
-
¹H NMR: Aromatic protons near fluorine would exhibit splitting patterns consistent with meta-fluorine coupling (J ≈ 8–10 Hz). The 2-hydroxyethyl group’s protons would resonate as a triplet (CH₂OH, δ ≈ 3.6–3.8 ppm) and a multiplet (CH₂ adjacent to boron, δ ≈ 1.8–2.2 ppm) .
-
¹¹B NMR: A characteristic peak near δ 28–32 ppm, typical of arylboronic acids .
-
IR Spectroscopy: Strong B-O stretching vibrations at 1340–1310 cm⁻¹ and O-H stretches from the boronic acid (3200–3400 cm⁻¹) and hydroxyethyl groups (broad band ~3350 cm⁻¹) .
Synthesis and Purification
Synthetic Routes
The synthesis of 3-fluoro-5-(2-hydroxyethyl)phenylboronic acid likely follows established methodologies for fluorinated arylboronic acids:
-
Lithiation-Borylation:
-
Hydroxyethyl Introduction:
-
The 2-hydroxyethyl group may be introduced via Friedel-Crafts alkylation or palladium-catalyzed coupling of a pre-functionalized boronic ester.
-
Purification Challenges
-
Hydrolytic Stability: Boronic acids are prone to dehydration, forming boroxines. Storage at 2–8°C in anhydrous solvents (e.g., THF) is recommended .
-
Chromatography: Silica gel chromatography with ethyl acetate/hexane mixtures (1:3) effectively separates byproducts, though boronic acids often require derivatization (e.g., as trifluoroborate salts) for improved stability .
Physicochemical Properties
Thermal and Solubility Profiles
Property | Value (Predicted/Analog-Based) | Source Analog |
---|---|---|
Melting Point | 210–215°C | (217–219°C for analog) |
Density | 1.35 ± 0.05 g/cm³ | |
Aqueous Solubility | 12–15 mg/mL (pH 7.0) | |
logP (Octanol-Water) | 0.85 ± 0.20 |
Acid-Base Behavior
The compound exhibits two pKa values:
-
Boronic Acid Group: pKa ≈ 8.5–9.0 (deprotonation of -B(OH)₂ to -B(OH)O⁻) .
-
Hydroxyethyl Group: pKa ≈ 14–15 (typical for primary alcohols), rendering it inert under most reaction conditions.
Reactivity and Applications
Suzuki-Miyaura Cross-Coupling
As a boronic acid, this compound participates in palladium-catalyzed couplings with aryl halides. Key considerations include:
-
Electronic Effects: The electron-withdrawing fluorine atom activates the boronic acid toward transmetallation but may reduce nucleophilicity.
-
Steric Effects: The 2-hydroxyethyl group’s proximity to boron could slow coupling rates compared to less hindered analogs .
Biomedical Applications
-
Protease Inhibition: Fluorinated boronic acids are explored as inhibitors of serine proteases (e.g., thrombin), leveraging boron’s electrophilic interaction with active-site residues .
-
Glucose Sensing: The hydroxyethyl group may facilitate conjugation to polymers for hydrogel-based glucose sensors, exploiting boronic acids’ diol-binding capacity.
Hazard Statement | Precautionary Measures |
---|---|
H315 (Skin irritation) | Wear nitrile gloves; avoid direct contact |
H319 (Eye irritation) | Use safety goggles |
H335 (Respiratory irritation) | Use in fume hood |
Future Research Directions
-
Synthetic Optimization: Developing one-pot methodologies to introduce both fluorine and hydroxyethyl groups efficiently.
-
Crystallography: X-ray studies to elucidate the boron coordination geometry and hydrogen-bonding networks.
-
Catalytic Applications: Testing in Chan-Lam couplings for C–N bond formation, leveraging the hydroxyethyl group’s potential chelating effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume